molecular formula C9H8N2 B3300240 2,3-Dihydro-1H-indole-1-carbonitrile CAS No. 90036-14-9

2,3-Dihydro-1H-indole-1-carbonitrile

Cat. No.: B3300240
CAS No.: 90036-14-9
M. Wt: 144.17 g/mol
InChI Key: JXAAHLCOCLPRHW-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-1-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a nitrile group attached to the nitrogen atom of the pyrrole ring. The unique structure of this compound makes it an important intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with nitriles in the presence of a catalyst. For example, the reaction of 2-nitrobenzyl cyanide with a reducing agent such as iron powder in acetic acid can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

    Oxidation: Formation of 2,3-Dihydro-1H-indole-1-carboxylic acid.

    Reduction: Formation of 2,3-Dihydro-1H-indole-1-amine.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indole-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

    2,3-Dimethyl-1H-indole: Similar structure but with methyl groups instead of a nitrile group.

    1H-Indole-3-carbonitrile: Similar structure with the nitrile group at a different position.

    Tetrahydrocarbazole: Similar bicyclic structure but with additional hydrogenation.

Uniqueness: 2,3-Dihydro-1H-indole-1-carbonitrile is unique due to its specific nitrile group positioning, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and pharmaceutical research.

Properties

IUPAC Name

2,3-dihydroindole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAAHLCOCLPRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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